Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-(2-fluorophenyl)piperazine-1-carbodithioate
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Overview
Description
Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-(2-fluorophenyl)piperazine-1-carbodithioate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of an imidazo[1,2-a]pyrimidine core, which is a fused bicyclic structure containing nitrogen atoms. The compound also features a piperazine ring substituted with a fluorophenyl group and a carbodithioate moiety. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyrimidin-2-ylmethyl 4-(2-fluorophenyl)piperazine-1-carbodithioate typically involves multi-step reactions. One common approach is the Groebke–Blackburn–Bienaymé (GBB) reaction, which is a multicomponent reaction that allows the formation of the imidazo[1,2-a]pyrimidine core . The reaction conditions often include the use of a suitable solvent, such as ethanol or water, and a catalyst to facilitate the reaction. The piperazine ring can be introduced through nucleophilic substitution reactions, where the fluorophenyl group is attached using appropriate fluorinating agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-(2-fluorophenyl)piperazine-1-carbodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to various substituted derivatives with different functional groups .
Scientific Research Applications
Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-(2-fluorophenyl)piperazine-1-carbodithioate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyrimidin-2-ylmethyl 4-(2-fluorophenyl)piperazine-1-carbodithioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure but differ in the substituents attached to the imidazo[1,2-a]pyridine ring.
Imidazo[1,2-a]pyrazine derivatives: These compounds have a pyrazine ring instead of a pyrimidine ring, leading to different chemical and biological properties.
Imidazo[1,2-a]pyrimidine derivatives: These compounds have different substituents attached to the imidazo[1,2-a]pyrimidine core, affecting their reactivity and applications.
Uniqueness
Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-(2-fluorophenyl)piperazine-1-carbodithioate is unique due to its specific combination of structural features, including the imidazo[1,2-a]pyrimidine core, the fluorophenyl-substituted piperazine ring, and the carbodithioate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C18H18FN5S2 |
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Molecular Weight |
387.5 g/mol |
IUPAC Name |
imidazo[1,2-a]pyrimidin-2-ylmethyl 4-(2-fluorophenyl)piperazine-1-carbodithioate |
InChI |
InChI=1S/C18H18FN5S2/c19-15-4-1-2-5-16(15)22-8-10-23(11-9-22)18(25)26-13-14-12-24-7-3-6-20-17(24)21-14/h1-7,12H,8-11,13H2 |
InChI Key |
MNGFFDCJJPQYGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=S)SCC3=CN4C=CC=NC4=N3 |
Origin of Product |
United States |
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